molecular formula C3H5NaO6S B13825209 Sodium(carbomethoxy)methane sulfonate

Sodium(carbomethoxy)methane sulfonate

Cat. No.: B13825209
M. Wt: 192.13 g/mol
InChI Key: KNXMECJUAZCRLR-UHFFFAOYSA-M
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Description

Sodium(carbomethoxy)methane sulfonate is a chemical compound with the molecular formula C3H5NaO6S. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a sulfonic acid group, which imparts specific chemical reactivity and functionality .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium(carbomethoxy)methane sulfonate can be synthesized through multiple synthetic routes. One common method involves the reaction of methyl bromoacetate with sodium sulfite in a mixture of ethanol and water at temperatures ranging from 10°C to 50°C for approximately 2 hours . This reaction yields this compound with high purity.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Sodium(carbomethoxy)methane sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups, such as sulfides.

    Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Sodium(carbomethoxy)methane sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium(carbomethoxy)methane sulfonate involves its ability to act as an alkylating agent. The alkyl-oxygen bonds in the compound undergo fission, allowing it to react with nucleophiles within the intracellular milieu. This reactivity is influenced by the structure of the alkyl group and the local characteristics of the nucleophile .

Comparison with Similar Compounds

  • Sodium methanesulfonate
  • Sodium ethanesulfonate
  • Sodium propanesulfonate

Comparison: Sodium(carbomethoxy)methane sulfonate is unique due to the presence of the carbomethoxy group, which enhances its reactivity and functionality compared to other sulfonates. This makes it particularly useful in specific synthetic and industrial applications where such reactivity is desired .

Properties

Molecular Formula

C3H5NaO6S

Molecular Weight

192.13 g/mol

IUPAC Name

sodium;(2-methoxy-2-oxoethyl) sulfate

InChI

InChI=1S/C3H6O6S.Na/c1-8-3(4)2-9-10(5,6)7;/h2H2,1H3,(H,5,6,7);/q;+1/p-1

InChI Key

KNXMECJUAZCRLR-UHFFFAOYSA-M

Canonical SMILES

COC(=O)COS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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